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Compound of Interest

Compound Name: 5-(4-Chlorophenyl)-1,3-oxazole

Cat. No.: B094280 Get Quote

The 1,3-oxazole ring is a five-membered heterocyclic motif featuring one oxygen and one

nitrogen atom. This scaffold is considered a "privileged" structure in drug discovery due to its

presence in a vast array of natural products and synthetic molecules with significant biological

activities.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and other

non-covalent interactions make it an ideal core for designing small molecule therapeutics.

Oxazole-containing compounds have found applications as treatments for type II diabetes

(e.g., aleglitazar), as platelet aggregation inhibitors (e.g., ditazole), and as potent COX-2

inhibitors (e.g., oxaprozin).[1]

Within this important class of compounds, 5-(4-Chlorophenyl)-1,3-oxazole serves as a crucial

building block and a pharmacophore of interest for developing novel therapeutic agents. The

incorporation of a 4-chlorophenyl group at the 5-position of the oxazole ring has been shown to

enhance or confer a range of potent biological activities, including anticancer, antimicrobial,

and anti-inflammatory effects.[3] This guide provides a comprehensive technical overview of

the synthesis, characterization, and pharmacological significance of 5-(4-Chlorophenyl)-1,3-
oxazole and its derivatives, with a focus on their mechanisms of action and potential for future

drug development.

Synthesis and Characterization
The synthesis of 5-substituted-1,3-oxazoles can be achieved through several established

methods, most notably via the cyclization of α-acylamino ketone precursors. A common and

versatile approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of
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an N-acyl-α-amino ketone. The general workflow allows for variability at multiple positions of

the oxazole ring.

General Synthetic Workflow
The synthesis typically begins with a readily available starting material, 4-chlorobenzoic acid,

which is converted to its more reactive acyl chloride form. This is followed by reaction with an

appropriate amino ketone to form the key N-acyl-α-amino ketone intermediate, which is then

cyclized to yield the final oxazole product.
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Caption: General synthetic pathway for 5-(4-Chlorophenyl)-1,3-oxazole.
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Detailed Experimental Protocol: Synthesis of a 1,3-
Oxazole Derivative
This protocol is adapted from methodologies for synthesizing substituted oxazoles and serves

as a representative example.[4] The choice of a dehydrating agent in the final cyclization step

is critical; strong acids like sulfuric acid or phosphorus pentoxide are effective but require

careful control of reaction conditions to prevent side reactions.

Step 1: Acyl Chloride Formation: 4-chlorobenzoic acid (1 equivalent) is refluxed with thionyl

chloride (SOCl₂, 2-3 equivalents) for 2-4 hours. The excess thionyl chloride is removed under

reduced pressure to yield 4-chlorobenzoyl chloride.

Step 2: Amide Formation: The resulting 4-chlorobenzoyl chloride is dissolved in a suitable

aprotic solvent (e.g., dichloromethane) and cooled in an ice bath. A solution of an α-amino

ketone (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in the same solvent is

added dropwise. The mixture is stirred at room temperature for 12-24 hours.

Step 3: Work-up and Isolation of Intermediate: The reaction mixture is washed sequentially

with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried

over anhydrous sodium sulfate and concentrated in vacuo to yield the crude N-acyl-α-amino

ketone intermediate.

Step 4: Cyclodehydration: The crude intermediate is treated with a dehydrating agent such

as concentrated sulfuric acid or phosphorus pentoxide with gentle heating. The reaction

progress is monitored by Thin Layer Chromatography (TLC).

Step 5: Final Purification: Upon completion, the reaction mixture is carefully poured onto

crushed ice and neutralized with a base. The precipitated solid is filtered, washed with water,

and dried. The final product is purified by recrystallization or column chromatography to yield

the 5-(4-chlorophenyl)-1,3-oxazole derivative.

Physicochemical Properties
The core structure and its simple derivatives are typically crystalline solids. Key identifiers for a

representative derivative, 5-(4-chlorophenyl)-1,3-oxazole-2-thiol, are summarized below.
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Property Value Source

CAS Number 49656-34-0 [5]

Molecular Formula C₉H₆ClNOS [5][6]

Molecular Weight 211.67 g/mol [5][7]

Synonyms
5-(4-chlorophenyl)-3H-1,3-

oxazole-2-thione
[7]

Pharmacological Significance and Biological
Activities
Derivatives of the 5-(4-chlorophenyl)-1,3-oxazole scaffold have demonstrated a remarkable

breadth of biological activities, positioning them as promising leads for drug development in

several therapeutic areas.

Anticancer Activity
A significant body of research highlights the potent anticancer properties of this scaffold,

particularly as inhibitors of tubulin polymerization.[2] By interfering with microtubule dynamics,

these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and

apoptosis.

Tubulin Polymerization Inhibition: Novel 1,3-oxazole sulfonamides have been shown to be

potent inhibitors of cancer cell growth, with GI₅₀ values in the nanomolar range for leukemia

cell lines.[2]

Broad Spectrum Activity: Related compounds containing the 5-(4-chlorophenyl)furan moiety

also act as colchicine binding site inhibitors and display potent antitumor activity.[8]

Structure-Activity Relationship: Studies indicate that substitutions on other parts of the

molecule, such as halogenated anilines on a linked sulfonamide group, can significantly

enhance potency.[2]

Antimicrobial Activity
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The 1,3-oxazole ring is a key feature in many antipathogenic agents.[1] The 5-(4-chlorophenyl)

derivatives have shown activity against a range of bacterial and fungal pathogens.

Antibacterial Action: Certain oxazole analogues exhibit potent activity against both

susceptible and multidrug-resistant strains of Gram-positive bacteria.[1]

Antifungal Properties: A newly synthesized 1,3-oxazole containing a phenyl group at the 5-

position demonstrated notable activity against the C. albicans strain.[4] Research on the

structurally related 1,3,4-oxadiazoles also shows that the presence of a 4-chlorophenyl

group can contribute to strong antifungal activity.[3]

Anti-inflammatory Activity
While direct studies on the parent compound are limited, research on the closely related 1,3,4-

oxadiazole isomer strongly suggests anti-inflammatory potential. Studies have confirmed that

the presence of a 4-chlorophenyl group at the 5-position of the oxadiazole ring improves anti-

inflammatory activity.[3] This effect is often comparable to that of standard non-steroidal anti-

inflammatory drugs (NSAIDs) like indomethacin.[3][9]

Summary of Biological Activities
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Activity Target/Mechanism Key Findings References

Anticancer

Tubulin

Polymerization

Inhibition

Potent growth

inhibition of leukemia

cell lines (GI₅₀ = 44.7

nM for the most potent

derivative).

[2]

Anticancer
Colchicine Binding

Site Inhibition

Compounds induce

G2/M cell-cycle arrest

and apoptosis.

[8]

Antibacterial DNA Gyrase Inhibition

Strong activity against

Gram-positive

bacteria, including

resistant strains.

[1]

Antifungal Not specified
Activity against C.

albicans.
[4]

Anti-inflammatory Not specified

The 4-chlorophenyl

group enhances

activity in related

oxadiazoles.

[3]

Antiviral Not specified

Related thiadiazole

sulfonamides show

activity against

Tobacco Mosaic Virus

(TMV).

[10][11]

Mechanism of Action: A Focus on Tubulin Inhibition
One of the most well-characterized mechanisms of action for this class of compounds is the

inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton,

playing a critical role in cell division, motility, and intracellular transport.[8]

Signaling Pathway of Tubulin Destabilization
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Compounds based on the 5-(4-chlorophenyl)-oxazole scaffold act as microtubule-destabilizing

agents. They bind to the colchicine binding site on β-tubulin, preventing the polymerization of

tubulin dimers into microtubules. This disruption of microtubule dynamics has profound

downstream effects, ultimately leading to programmed cell death (apoptosis) in rapidly dividing

cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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